Synthesis and characterization of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid
Synthesis and characterization of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid
Authored by: A Senior Application Scientist
Foreword: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its metabolic stability and versatile chemical nature have rendered it a "privileged scaffold," a core structural motif present in a multitude of clinically successful pharmaceuticals.[2] From the anti-inflammatory action of Celecoxib to the anti-cancer properties of Crizotinib and the cardiovascular applications of Sildenafil, pyrazole derivatives have demonstrated a remarkable breadth of biological activities.[1][2][3] This guide delves into the synthesis and characterization of a specific, yet representative, member of this esteemed class of compounds: 5-o-Tolyl-1H-pyrazole-4-carboxylic acid. The strategic placement of the o-tolyl group and the carboxylic acid moiety presents unique opportunities for molecular interactions within biological systems, making this a compound of significant interest for researchers and drug development professionals. This document aims to provide a comprehensive, field-proven framework for the synthesis and rigorous characterization of this promising molecule.
Strategic Synthesis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid
The synthesis of pyrazole-4-carboxylic acids is most effectively achieved through the cyclocondensation of a hydrazine derivative with a suitable three-carbon building block. The chosen synthetic pathway for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid is a robust two-step process, commencing with commercially available starting materials and culminating in the target molecule. This strategy ensures high regioselectivity and good overall yields.
Synthetic Workflow Overview
The synthesis proceeds via the initial formation of a pyrazole ester through the reaction of o-tolylhydrazine with an appropriate β-ketoester, followed by the hydrolysis of the ester to yield the final carboxylic acid.
Caption: Overall synthetic route for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.
Experimental Protocols
1.2.1. Step 1: Synthesis of Ethyl 5-o-tolyl-1H-pyrazole-4-carboxylate
This step involves a classic pyrazole synthesis through the condensation of a hydrazine with a 1,3-dicarbonyl equivalent.[4]
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Materials:
-
Procedure:
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To a solution of o-tolylhydrazine hydrochloride (1.0 eq) in absolute ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature. If using o-tolylhydrazine free base, this step is omitted.
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Add ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) dropwise to the reaction mixture.
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
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Pour the residue into ice-cold water and stir until a precipitate forms.
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Collect the crude product by vacuum filtration, wash with cold water, and dry.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 5-o-tolyl-1H-pyrazole-4-carboxylate.
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1.2.2. Step 2: Synthesis of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid
The final step is a straightforward saponification of the ester to the desired carboxylic acid.[8]
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Materials:
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Ethyl 5-o-tolyl-1H-pyrazole-4-carboxylate
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Sodium hydroxide (NaOH)
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Ethanol
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Water
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Hydrochloric acid (HCl, concentrated)
-
-
Procedure:
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Dissolve the ethyl 5-o-tolyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
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Reflux the reaction mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and cool in an ice bath.
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Acidify the solution to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate will form.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to afford the pure 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.
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Comprehensive Characterization
Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.
Characterization Workflow
Caption: Logical flow for the characterization of the target compound.
Expected Analytical Data
The following table summarizes the anticipated data for 5-o-Tolyl-1H-pyrazole-4-carboxylic acid.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the tolyl group (multiplets, ~7.2-7.5 ppm).- Pyrazole proton (singlet, ~8.0-8.5 ppm).- Methyl protons of the tolyl group (singlet, ~2.2-2.4 ppm).- Carboxylic acid proton (broad singlet, >12 ppm).- NH proton of the pyrazole ring (broad singlet, variable).[4][9] |
| ¹³C NMR | - Carboxylic acid carbonyl carbon (~165-175 ppm).- Aromatic and pyrazole ring carbons (~110-150 ppm).- Methyl carbon of the tolyl group (~20-25 ppm).[10][11] |
| FT-IR (cm⁻¹) | - Broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹).- N-H stretch of the pyrazole ring (~3100-3300 cm⁻¹).- C=N and C=C stretches of the aromatic and pyrazole rings (~1450-1600 cm⁻¹).[12] |
| Mass Spectrometry | - Expected molecular ion peak (M+) corresponding to the molecular formula C₁₁H₁₀N₂O₂ (m/z = 202.21). |
| Melting Point | - A sharp melting point is indicative of high purity. |
| Solubility | - Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water.[13] |
Potential Applications and Scientific Significance
The true value of a novel chemical entity lies in its potential applications. Given the extensive pharmacological profile of the pyrazole scaffold, 5-o-Tolyl-1H-pyrazole-4-carboxylic acid is a compelling candidate for various drug discovery programs.
The Pyrazole Core and its Biological Activities
The pyrazole ring is a versatile pharmacophore, capable of engaging in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions.[14] This has led to the development of pyrazole-containing drugs with a wide array of therapeutic uses.[3][15]
Caption: Diverse biological activities stemming from the pyrazole scaffold.
Structure-Activity Relationship Insights
The specific substituents on the pyrazole ring of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid are expected to significantly influence its biological profile:
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o-Tolyl Group: The presence and position of this lipophilic group can enhance binding to hydrophobic pockets within target proteins and influence the overall pharmacokinetic properties of the molecule.
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Carboxylic Acid Moiety: This functional group is a key hydrogen bond donor and acceptor, and can also engage in ionic interactions. It often serves as a crucial anchoring point to the active sites of enzymes and receptors.
This combination of a hydrophobic region and a key binding group makes 5-o-Tolyl-1H-pyrazole-4-carboxylic acid a prime candidate for screening in assays targeting kinases, cyclooxygenases, and other enzyme families where such interactions are critical for inhibition.[2][14]
Conclusion
This guide has provided a detailed, practical framework for the synthesis and characterization of 5-o-Tolyl-1H-pyrazole-4-carboxylic acid. The outlined synthetic route is efficient and reliable, and the comprehensive characterization protocol ensures the validation of the final product's identity and purity. The established importance of the pyrazole scaffold in medicinal chemistry strongly suggests that this compound is a valuable asset for any research program focused on the discovery and development of novel therapeutic agents. Its structural features warrant further investigation into its biological activities, potentially leading to the identification of new lead compounds in the ongoing quest for improved medicines.
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